molecular formula C20H34O B1252409 (13alpha,16beta)-Kauran-16-ol

(13alpha,16beta)-Kauran-16-ol

Cat. No. B1252409
M. Wt: 290.5 g/mol
InChI Key: FZSRMADKTOBCNT-IVPKFJTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllocladan-16alpha-ol is a kaurane diterpenoid compound having a 16alpha-hydroxy substituent. It is a pimaradiene and a kaurane diterpenoid.

Scientific Research Applications

Anti-Platelet Aggregation Activity

One significant application of (13alpha,16beta)-Kauran-16-ol derivatives is in the context of anti-platelet aggregation. A study on Annona squamosa stems discovered six new ent-kaurane diterpenoids, including variants of (13alpha,16beta)-Kauran-16-ol, which demonstrated complete inhibitory effects on rabbit platelet aggregation. This finding is crucial for exploring potential treatments for cardiovascular diseases where platelet aggregation plays a role (Yang et al., 2002).

Cytotoxic Activities Against Cancer Cells

Ent-kaurane diterpenoids, including (13alpha,16beta)-Kauran-16-ol derivatives, have shown cytotoxic activities against various cancer cell lines. Compounds isolated from the seeds of Pharbitis nil exhibited cytotoxic activities against four human cancer cell lines, highlighting their potential in cancer treatment research (Kim et al., 2009).

Proliferative Activity on Lymphocytes

Research on Mikania hirsutissima revealed ent-kaurenoic acid derivatives, similar to (13alpha,16beta)-Kauran-16-ol, showing significant proliferative activity on human peripheral blood mononuclear cells (hPBMC). Such activity is valuable for understanding immune responses and developing immunotherapeutic strategies (Ohkoshi et al., 2004).

NF-kappaB DNA Binding and IL-8 Production Inhibition

A study on Vernonia triflosculosa discovered ent-kaurane diterpenoids, including (13alpha,16beta)-Kauran-16-ol derivatives, with NF-kappaB DNA binding activity and inhibition of IL-8 production in human cells. These findings are relevant in inflammatory and autoimmune disease research (Kos et al., 2006).

Inhibition of LPS-Induced NO Production

Certain ent-kaurane diterpenoids, including variants of (13alpha,16beta)-Kauran-16-ol, have shown to inhibit nitric oxide production induced by lipopolysaccharides (LPS) in murine macrophage cells. This property is significant for understanding inflammatory responses and developing anti-inflammatory drugs (Hong et al., 2007).

properties

Product Name

(13alpha,16beta)-Kauran-16-ol

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1R,4S,9S,10S,13R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol

InChI

InChI=1S/C20H34O/c1-17(2)9-5-10-18(3)15(17)8-11-20-12-14(6-7-16(18)20)19(4,21)13-20/h14-16,21H,5-13H2,1-4H3/t14-,15+,16-,18+,19-,20-/m1/s1

InChI Key

FZSRMADKTOBCNT-IVPKFJTLSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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